2-Quinolinecarboxylic acid, 1,4-dihydro-6-nitro-4-oxo-, methyl ester
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Overview
Description
1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid methyl ester is a chemical compound with the molecular formula C11H8N2O5. It is known for its applications in various scientific fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid methyl ester typically involves the reaction of 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid methyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinolone antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. The compound’s quinoline core is essential for its binding to various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
6-Nitro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Similar in structure but lacks the ester group.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A fluorinated derivative with enhanced biological activity.
Uniqueness
1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid methyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H8N2O5 |
---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
methyl 6-nitro-4-oxo-6H-quinoline-2-carboxylate |
InChI |
InChI=1S/C11H8N2O5/c1-18-11(15)9-5-10(14)7-4-6(13(16)17)2-3-8(7)12-9/h2-6H,1H3 |
InChI Key |
ZPYMYGREYUIFBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC(C=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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